1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one
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Overview
Description
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one typically involves the reaction of 6-fluoro-4-methylquinoline with propan-2-one under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
Scientific Research Applications
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . The exact mechanism for this specific compound may involve similar pathways, depending on its structural similarities to other fluoroquinolones.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the fluoroquinoline core structure but lacks the propan-2-one moiety.
4-Methylquinoline: Similar quinoline structure with a methyl group but without the fluoro and propan-2-one groups.
Fluoroquinolones: A broader class of compounds with similar antibacterial properties.
Uniqueness
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-(6-fluoro-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H12FNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
ACSONPRWRPDTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)CC(=O)C |
Origin of Product |
United States |
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